molecular formula C3HN5O2 B6259797 1,2,4-oxadiazole-3-carbonyl azide CAS No. 39512-61-3

1,2,4-oxadiazole-3-carbonyl azide

Cat. No.: B6259797
CAS No.: 39512-61-3
M. Wt: 139.1
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Description

1,2,4-Oxadiazole-3-carbonyl azide is a high-value synthetic intermediate designed for advanced research and development, particularly in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its role as a bioisostere for esters and carboxamides, improving metabolic stability and pharmacokinetic properties in lead compounds . This specific derivative features a reactive carbonyl azide (-CON3) functional group, making it a pivotal precursor for click chemistry and the synthesis of more complex molecules via the Curtius rearrangement or cycloaddition reactions. The 1,2,4-oxadiazole core is present in compounds investigated for a wide spectrum of biological activities, including antimicrobial , anti-inflammatory , anticancer , and anti-Alzheimer's agents . Furthermore, this heterocycle is a key component in the development of energetic materials . Researchers can utilize this compound to efficiently incorporate the 1,2,4-oxadiazole motif into target structures or to generate novel urea-linked derivatives and heterocyclic systems, thereby accelerating the exploration of new chemical space. Handling Note: The azide functional group requires careful handling. Please consult the Safety Data Sheet (SDS) for proper safety protocols before use. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

39512-61-3

Molecular Formula

C3HN5O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Synthesis Methodologies for 1,2,4 Oxadiazole 3 Carbonyl Azide

Precursor Synthesis and Derivatization Strategies

The journey to the target compound begins with the synthesis of key precursors. The most fundamental starting materials for 1,2,4-oxadiazole (B8745197) synthesis are nitriles and hydroxylamine (B1172632), which react to form amidoximes, a cornerstone intermediate in this field of chemistry. nih.govnih.gov

Amidoximes are generally prepared by the nucleophilic addition of hydroxylamine to a nitrile. nih.gov This reaction is versatile and can be performed under various conditions, including solvent-free methods using ultrasonic irradiation to achieve high yields in short reaction times. nih.gov The general scheme for amidoxime (B1450833) formation is a critical first step for many synthetic routes to 1,2,4-oxadiazoles.

Another key class of precursors is nitrile oxides, which are typically generated in situ from aldoximes through oxidation. These reactive 1,3-dipoles are central to cycloaddition-based strategies for forming the oxadiazole ring. nih.gov

Synthetic Routes to 1,2,4-Oxadiazole Ring Systems with Azide (B81097) Functionalization

The core of the synthesis is the construction of the 1,2,4-oxadiazole heterocycle. Several robust methods exist, with the choice often depending on the desired substitution pattern and the availability of starting materials. For the specific target of 1,2,4-oxadiazole-3-carbonyl azide, the key is to employ a strategy that installs a carboxyl or carboxyl-equivalent group at the C3 position.

The most widely utilized method for synthesizing 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative. nih.govnih.gov This [4+1] approach involves the four atoms of the amidoxime and one carbon atom from the acylating agent. nih.gov To obtain the required C3-functionalization, a derivative of oxalic acid is used as the acylating partner.

The reaction proceeds via an O-acylamidoxime intermediate, which can sometimes be isolated but is often generated and cyclized in a one-pot procedure. nih.govnih.gov The cyclization to the 1,2,4-oxadiazole is typically promoted by heat or base. nih.gov For instance, reacting an amidoxime with ethyl oxalyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding ethyl 1,2,4-oxadiazole-3-carboxylate. This ester is an ideal precursor for the final azidation step. Alternatively, coupling agents like ethyl chloroformate can be used to activate the carboxylic acid for reaction with the amidoxime. scielo.br

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the [3+2] 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govwikipedia.org This reaction is a type of Huisgen cycloaddition. wikipedia.org For the synthesis of a C3-carboxylated oxadiazole, the reaction would involve a nitrile oxide (R¹-CNO) and a cyanocarbonyl derivative, such as ethyl cyanoformate (NC-COOEt), as the dipolarophile.

In this scenario, the nitrile oxide provides three atoms (C-N-O), and the cyanocarbonyl provides the remaining two atoms (C-N) for the heterocyclic ring. The nitrile oxide is typically generated in situ from the corresponding aldoxime (R¹-CH=NOH) via oxidation with agents like N-bromosuccinimide (NBS) or under basic conditions. A significant challenge with this route can be the low reactivity of the nitrile triple bond and the potential for the nitrile oxide to dimerize. nih.gov However, activation of the nitrile, for example through coordination to a metal center like platinum(IV), can enhance reactivity and allow the reaction to proceed under mild conditions. nih.gov

Beyond the two primary routes, other methods for forming the 1,2,4-oxadiazole ring have been developed. Oxidative cyclization represents a more recent approach. nih.gov For instance, one method involves the reaction of amidines with methylarenes, catalyzed by copper under mild conditions, though this is less direct for installing a C3-carboxyl group. nih.gov Another oxidative strategy involves the reaction of N-acyl amidines with an oxidizing agent like N-bromosuccinimide (NBS) in the presence of a base, which proceeds through an N-brominated intermediate followed by dehydrobromination to form the N-O bond of the oxadiazole ring. mdpi.com While versatile, adapting these methods for the specific synthesis of 1,2,4-oxadiazole-3-carboxylic acid derivatives may require specialized starting materials.

Introduction of the Carbonyl Azide Moiety at the C3 Position

The final and critical transformation is the conversion of the C3-carboxyl group into a carbonyl azide. This functional group is an acyl azide, a derivative of a carboxylic acid with the formula R-CO-N₃. The synthesis of this moiety must be handled with care due to the potentially energetic nature of acyl azides.

The precursor for this step is typically 1,2,4-oxadiazole-3-carboxylic acid or its corresponding ester or acyl chloride. There are several reliable methods for this conversion.

A common two-step approach involves first converting the 1,2,4-oxadiazole-3-carboxylic acid into the more reactive 1,2,4-oxadiazole-3-carbonyl chloride. This is readily achieved using standard reagents such as oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). orgsyn.org The resulting acyl chloride is then reacted with an azide source, typically sodium azide (NaN₃), in an appropriate solvent to yield the final this compound.

A more direct, one-pot method involves the reaction of the carboxylic acid directly with diphenylphosphoryl azide (DPPA). scilit.comresearchgate.netchemicalbook.com This reagent acts as both an activating agent for the carboxyl group and the azide source. The reaction is typically carried out in the presence of a base, such as triethylamine, and is known for its efficiency and mild conditions, making it highly suitable for complex molecules. tcichemicals.com This method avoids the need to isolate the often sensitive acyl chloride intermediate.

Direct Azidation Methods

Direct azidation in the context of synthesizing this compound refers to the conversion of a pre-formed 1,2,4-oxadiazole-3-carboxylic acid or its derivatives into the target carbonyl azide. This is typically achieved through two main pathways:

From 1,2,4-Oxadiazole-3-Carboxylic Acid: The most common and direct method involves the activation of the carboxylic acid group followed by nucleophilic substitution with an azide salt. A widely used reagent for this one-pot conversion is diphenylphosphoryl azide (DPPA). researchgate.netwikipedia.orgresearchgate.netgoogle.com The reaction proceeds by the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the azide ion. wikipedia.org This method is often preferred as it avoids the isolation of the potentially explosive acyl azide intermediate. researchgate.net

Via 1,2,4-Oxadiazole-3-Carbonyl Chloride: An alternative two-step approach involves the initial conversion of the 1,2,4-oxadiazole-3-carboxylic acid to its more reactive acyl chloride. This is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1,2,4-oxadiazole-3-carbonyl chloride is then reacted with an azide source, most commonly sodium azide (NaN₃), to yield the desired this compound.

A general method for the direct synthesis of acyl azides from various carboxylic acids, including heterocyclic ones, involves the use of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature. organic-chemistry.org This approach has been shown to be high-yielding and avoids the need for harsh reaction conditions. organic-chemistry.org

Optimization of Reaction Conditions

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions for both the formation of the oxadiazole ring and the subsequent azidation step.

Solvent Effects and Reaction Media

The choice of solvent plays a critical role in the synthesis of 1,2,4-oxadiazoles and the subsequent conversion to the carbonyl azide.

For the formation of the 1,2,4-oxadiazole ring from amidoximes and carboxylic acid derivatives, aprotic polar solvents are often employed. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be a particularly effective medium, especially in one-pot syntheses. nih.gov Other solvents such as dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are also utilized. nih.govijpsjournal.com In the context of green chemistry, water has been explored as a solvent for the synthesis of some oxadiazole derivatives. wikipedia.org

For the conversion of the carboxylic acid to the carbonyl azide using reagents like DPPA, aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and DMF are commonly used. enamine.net When using the acyl chloride route, the choice of solvent for the reaction with sodium azide is crucial to ensure solubility of the azide salt and the acyl chloride. Biphasic solvent systems or phase-transfer catalysts may be employed to facilitate the reaction.

The following table summarizes the solvents commonly used in the synthesis of related oxadiazole compounds.

Reaction StepCommonly Used SolventsReferences
1,2,4-Oxadiazole Ring FormationDMSO, DMF, Acetonitrile, Water wikipedia.orgnih.govijpsjournal.com
Carboxylic Acid to Carbonyl Azide (DPPA)Toluene, THF, DMF enamine.net
Acyl Chloride to Carbonyl AzideAcetone, Acetonitrile organic-chemistry.org

Catalytic and Non-Catalytic Approaches

Both catalytic and non-catalytic methods are employed in the synthesis of the 1,2,4-oxadiazole precursor.

The formation of the 1,2,4-oxadiazole ring from amidoximes and nitriles can be catalyzed by Lewis acids such as zinc chloride (ZnCl₂) in combination with p-toluenesulfonic acid (PTSA). researchgate.net Iron(III) nitrate (B79036) has also been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org In some one-pot procedures, strong bases like potassium hydroxide (B78521) in DMSO act as both reactant and catalyst. nih.gov

The conversion of the carboxylic acid to the carbonyl azide using DPPA is generally considered a non-catalytic process, although a base such as triethylamine is often added to facilitate the reaction. google.com Similarly, the reaction of an acyl chloride with sodium azide does not typically require a catalyst. However, phase-transfer catalysts can be employed to enhance the reaction rate in biphasic systems.

The table below outlines some catalytic and non-catalytic approaches for the synthesis of the 1,2,4-oxadiazole ring.

ApproachReagents/CatalystsReactionReferences
CatalyticPTSA-ZnCl₂Amidoxime + Nitrile researchgate.net
CatalyticIron(III) NitrateAlkyne + Nitrile organic-chemistry.org
Non-CatalyticKOH/DMSOAmidoxime + Ester nih.gov
Non-CatalyticDPPACarboxylic Acid to Carbonyl Azide researchgate.netwikipedia.orggoogle.com
Non-CatalyticSOCl₂, NaN₃Carboxylic Acid to Carbonyl Azide

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes.

Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or bio-derived solvents such as ethyl lactate (B86563) and glycerol (B35011) is a primary goal. frontiersin.orgmonash.edu Polyethylene glycols (PEGs) have also been explored as recyclable solvent options. monash.edu

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. frontiersin.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture.

Atom Economy: One-pot reactions that combine multiple synthetic steps without isolating intermediates improve atom economy and reduce waste. nih.govjournalijar.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of oxadiazole derivatives, aligning with the principles of energy efficiency. monash.edu

A patent describes a green synthesis method for oxadiazole derivatives using water as a solvent and an alkaline reagent, which simplifies the reaction and purification process. wikipedia.org Furthermore, solvent-free and catalyst-free methods for the synthesis of 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles have been developed, highlighting a significant advancement in the green synthesis of this class of compounds. journalijar.com

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Reactivity and Chemical Transformations of this compound 3.1. Thermal and Photochemical Decompositions 3.1.1. Nitrogen Extrusion Pathways 3.1.2. Formation of Intermediate Species (e.g., Isocyanates) 3.2. Curtius Rearrangement and its Synthetic Utility 3.2.1. Mechanism of Rearrangement 3.2.2. Formation of 1,2,4-Oxadiazol-3-yl Isocyanates 3.2.3. Subsequent Reactions of Isocyanates (e.g., with Alcohols, Amines)

Information available for the broader class of 1,2,4-oxadiazoles indicates a degree of thermal and photochemical stability, with reactivity often centered on the substituents attached to the heterocyclic ring. chim.itresearchgate.net The Curtius rearrangement is a well-established reaction for the conversion of acyl azides to isocyanates through thermal or photochemical decomposition, which involves the extrusion of nitrogen gas. nih.govwikipedia.orgnih.gov This rearrangement is known to be applicable to a wide variety of carboxylic acids, including those with heterocyclic moieties. nih.gov The resulting isocyanates are versatile intermediates that readily react with nucleophiles such as alcohols and amines to form carbamates (urethanes) and ureas, respectively. nih.govnih.gov

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Reactivity and Chemical Transformations of 1,2,4 Oxadiazole 3 Carbonyl Azide

[3+2] Cycloaddition Reactions (Click Chemistry Analogs)

The azide (B81097) functional group is a well-established 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. This transformation, particularly the copper-catalyzed reaction with a terminal alkyne (CuAAC), is the cornerstone of "click chemistry," a concept developed by K. Barry Sharpless. tandfonline.com These reactions are prized for their high efficiency, mild reaction conditions, and formation of stable triazole products. youtube.com

While alkyl and aryl azides are common substrates, acyl azides, such as 1,2,4-oxadiazole-3-carbonyl azide, are known to be more challenging reactants in these cycloadditions. fao.org However, recent advancements have demonstrated that copper-based catalytic systems can effectively promote the [3+2] cycloaddition of N-carbonyl azides with alkynes, opening a pathway to novel N-carbamoyl 1,2,3-triazole derivatives. fao.org

The primary reaction partner for the azide in [3+2] cycloadditions is an alkyne, which serves as the dipolarophile. youtube.com The reaction of this compound with terminal or internal alkynes leads to the formation of a stable, aromatic 1,2,3-triazole ring. The regioselectivity of the reaction (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles) is often controlled by the choice of catalyst, with copper(I) catalysts typically yielding the 1,4-isomer and ruthenium catalysts sometimes favoring the 1,5-isomer. nih.gov Reactions with alkenes are also possible, though less common, and would yield non-aromatic triazoline products.

Table 1: Representative [3+2] Cycloaddition Reactions of Azides with Alkynes

Azide SubstrateAlkyne SubstrateCatalyst/ConditionsProduct TypeReference
Generic Organic Azide (R-N₃)Terminal Alkyne (R'-C≡CH)Cu(I) salts (e.g., CuSO₄/Na-Ascorbate)1,4-Disubstituted 1,2,3-Triazole tandfonline.com
Generic Organic Azide (R-N₃)Internal Alkyne (R'-C≡C-R'')Ruthenium Complex (e.g., Cp*RuCl(PPh₃)₂)1,4,5-Trisubstituted 1,2,3-Triazole nih.gov
N-Carbamoyl AzideTerminal AlkyneCopper-based systemN-Carbamoyl 1,2,3-Triazole fao.org
Aryl AzideNon-symmetric KetoneDBU (Organocatalyst)Regioselective 1,2,3-Triazole tandfonline.com

The cycloaddition of this compound with an alkyne directly links the 1,2,4-oxadiazole (B8745197) heterocycle to a newly formed 1,2,3-triazole ring via a carbonyl bridge. The resulting products are 1-(1,2,4-oxadiazol-3-yl-carbonyl)-1,2,3-triazoles. This strategy provides a powerful method for constructing complex, nitrogen-rich compounds by covalently bonding two distinct and biologically relevant heterocyclic systems. mdpi.comscispace.com The triazole ring is exceptionally stable due to its aromaticity, making this a thermodynamically favorable and often irreversible transformation. youtube.com

Nucleophilic Substitutions Involving the Azide Group

The reactivity of the acyl azide group is dominated by the Curtius rearrangement, a thermal process that proceeds through an isocyanate intermediate which is then trapped by a nucleophile. masterorganicchemistry.com However, under specific conditions, direct nucleophilic acyl substitution at the carbonyl carbon can compete with or even supersede the rearrangement pathway. tandfonline.comtandfonline.com

In this substitution reaction, the azide moiety (N₃⁻) acts as a leaving group. Research on the analogous 5-amino-3-methyl-4-isoxazolecarboxylic acid azide has shown that this direct substitution is favored when using strong amine nucleophiles (pKa > 10.2) at reflux temperatures. tandfonline.com This reaction yields stable amide or hydrazide derivatives directly, avoiding the formation of the isocyanate and subsequent urea (B33335) products that would arise from the Curtius rearrangement. For this compound, this provides a selective method to form amides while preserving the oxadiazole ring.

Table 2: Competing Pathways for Acyl Azides with Amine Nucleophiles

Reaction PathwayConditionsIntermediateFinal ProductReference
Nucleophilic Acyl SubstitutionStrong amine nucleophile (pKa > 10.2), refluxTetrahedral intermediateAmide/Hydrazide tandfonline.comtandfonline.com
Curtius RearrangementHeating in inert solvent, weaker nucleophilesIsocyanate (R-N=C=O)Urea/Urethane masterorganicchemistry.com

Ring-Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is characterized by relatively low aromaticity and a labile O-N bond. chim.itresearchgate.net These features make it susceptible to a variety of rearrangement reactions, often leading to the formation of more stable heterocyclic systems. These transformations are a hallmark of 1,2,4-oxadiazole chemistry.

The Boulton-Katritzky Rearrangement (BKR) is a type of mononuclear heterocyclic rearrangement that is well-documented for 1,2,4-oxadiazoles. osi.lvidexlab.com The reaction involves the intramolecular attack of a nucleophilic atom (Z) located in a three-atom side chain at the C3 or C5 position of the oxadiazole. This nucleophilic attack on an electrophilic ring atom (typically N2 or N4) triggers ring cleavage and subsequent recyclization to form a new heterocycle. chim.it

For a BKR to occur with this compound, the carbonyl azide moiety would first need to be converted into a side chain containing a suitable nucleophile. For instance, a Curtius rearrangement could yield an isocyanate, which upon reaction with an amine would form a urea derivative. The nitrogen atom of the urea could then act as the internal nucleophile to initiate the BKR. Studies have shown that 3-substituted 1,2,4-oxadiazoles with side chains like NNC (from hydrazones) or CCO can undergo BKR to form triazoles or isoxazolines, respectively. chim.itresearchgate.net

Table 3: Examples of Boulton-Katritzky Rearrangements in 3-Substituted 1,2,4-Oxadiazoles

Starting MaterialSide Chain Type (at C3)ConditionsProductReference
N-1,2,4-oxadiazol-3-yl-hydrazoneNNCThermal, solvent-free1,2,4-Triazole derivative researchgate.net
3-(2-hydroxyethyl)-1,2,4-oxadiazoleCCO (saturated)Base-inducedNon-aromatic Isoxazoline idexlab.com
N-(5-Phenyl-1,2,4-oxadiazol-3-yl)-N'-phenylureaN(CO)NBase-induced4-Benzoylamino-1-phenyl-1,2,4-triazolin-5-one rsc.org

The ANRORC mechanism provides another pathway for the transformation of the 1,2,4-oxadiazole ring. wikipedia.org This process involves the A ddition of an external N ucleophile, followed by R ing O pening and subsequent R ing C losure. researchgate.net In many 1,2,4-oxadiazoles, the C5 position is electrophilic and susceptible to attack by nucleophiles like hydrazines or amides.

The reaction of 1,2,4-oxadiazoles with an excess of hydrazine (B178648), for example, has been shown to produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov This proceeds via nucleophilic addition of hydrazine to the oxadiazole, followed by ring-opening, recyclization to a new triazole ring, and a final reduction step. A theoretical study has also explored the ANRORC-like rearrangement between methylhydrazine and various 1,2,4-oxadiazole derivatives. rsc.org This reactivity highlights a powerful method for converting the 1,2,4-oxadiazole scaffold into other valuable heterocyclic systems, such as 1,2,4-triazoles.

Table 4: Examples of ANRORC Rearrangements in 1,2,4-Oxadiazoles

Starting MaterialNucleophileConditionsProductReference
Generic 1,2,4-oxadiazoleHydrazineExcess hydrazine in DMF3-Amino-1,2,4-triazole nih.gov
Polyfluoroaryl-1,2,4-oxadiazoleMethylhydrazineTheoretical Study (PES analysis)Indazole derivatives chim.itrsc.org
3-Chloro-1,2,4-oxadiazoleAllylamine-Tetrahydro-isoxazolo-[3,4-d]-pyrimidine chim.it

Derivatization and Analog Synthesis from 1,2,4 Oxadiazole 3 Carbonyl Azide

Synthesis of 1,2,4-Oxadiazol-3-amines

The preparation of 1,2,4-oxadiazol-3-amines from 1,2,4-oxadiazole-3-carbonyl azide (B81097) is a transformation rooted in the fundamental principles of the Curtius rearrangement. This reaction cascade typically involves the thermal or photochemical decomposition of the acyl azide to form a highly reactive isocyanate intermediate, which is then hydrolyzed to furnish the corresponding primary amine.

The general synthetic pathway is initiated by the thermal treatment of 1,2,4-oxadiazole-3-carbonyl azide. This step facilitates the expulsion of nitrogen gas and the concomitant rearrangement of the carbonyl group to yield 1,2,4-oxadiazol-3-isocyanate. Subsequent hydrolysis of this isocyanate, often achieved by the addition of water or an acid catalyst, leads to the formation of a transient carbamic acid, which readily decarboxylates to afford the desired 1,2,4-oxadiazol-3-amine.

While specific literature detailing this transformation for 5-substituted-1,2,4-oxadiazole-3-carbonyl azides is not abundant, the synthesis of various 5-substituted-1,2,4-oxadiazol-3-amines is well-documented through alternative routes, underscoring the importance of this structural motif. mdpi.com For instance, the oxidative cyclization of N-acylguanidines represents one such method for accessing these valuable compounds. mdpi.com

Preparation of Substituted Ureas and Carbamates

The isocyanate intermediate generated from the Curtius rearrangement of this compound is a versatile synthon for the preparation of substituted ureas and carbamates. These functional groups are prevalent in a wide range of biologically active molecules.

The synthesis of substituted ureas is achieved by reacting the in situ generated 1,2,4-oxadiazol-3-isocyanate with a primary or secondary amine. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions. A variety of amines can be employed, allowing for the introduction of diverse substituents and the generation of a library of urea (B33335) derivatives. The synthesis of unsymmetrical ureas, in particular, has garnered significant attention due to their presence in numerous pharmaceuticals. dntb.gov.ua

Similarly, carbamates can be readily prepared by trapping the isocyanate intermediate with an alcohol or phenol (B47542). The choice of the alcohol or phenol determines the nature of the ester component of the carbamate. This reaction provides a straightforward method for accessing a wide range of 1,2,4-oxadiazol-3-yl-carbamates. The synthesis of carbamates is a cornerstone of organic and medicinal chemistry, with applications ranging from protecting group strategies to the development of novel therapeutic agents. acs.orgorganic-chemistry.org

Table 1: Examples of Substituted Ureas and Carbamates Potentially Derived from 1,2,4-Oxadiazol-3-isocyanate

ReactantProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)Substituted Urea1,2,4-Oxadiazol-3-yl-NH-C(O)-NH-R
Secondary Amine (R₂NH)Substituted Urea1,2,4-Oxadiazol-3-yl-NH-C(O)-NR₂
Alcohol (R-OH)Carbamate1,2,4-Oxadiazol-3-yl-NH-C(O)-O-R
Phenol (Ar-OH)Carbamate1,2,4-Oxadiazol-3-yl-NH-C(O)-O-Ar

Construction of Fused Heterocyclic Systems

The reactivity of the 1,2,4-oxadiazole (B8745197) core and its derivatives allows for the construction of more complex, fused heterocyclic systems. These annulated structures are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities.

Synthesis of Triazolo-oxadiazoles

The fusion of a triazole ring to the 1,2,4-oxadiazole scaffold results in the formation of triazolo-oxadiazoles. One potential route to these fused systems from this compound could involve its conversion to a suitable precursor that can undergo intramolecular cyclization. For instance, the reaction of a 3-hydrazino-1,2,4-oxadiazole derivative with a one-carbon synthon can lead to the formation of a fused triazole ring.

While direct synthesis from the carbonyl azide is not explicitly detailed in the literature, the synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-b] nih.govnih.govresearchgate.nettriazole and related fused systems has been reported through various other synthetic strategies. nih.govacs.orgnih.govresearchgate.netresearchgate.net These methods often involve the cyclization of a precursor containing both the oxadiazole and a latent triazole functionality.

Other Annulated Systems

The versatility of the 1,2,4-oxadiazole ring allows for its incorporation into a variety of other fused heterocyclic systems. The specific synthetic strategies for these annulations depend on the desired target ring system and often involve the introduction of appropriate functional groups onto the oxadiazole core, which can then participate in intramolecular cyclization reactions. The development of new methods for the synthesis of such fused systems is an active area of research, driven by the quest for novel molecular architectures with unique properties. chim.it

Formation of Diverse 1,2,4-Oxadiazole Derivatives with Extended Functionality

The 1,2,4-oxadiazole moiety is a key structural feature in numerous compounds with a wide range of applications. The ability to introduce extended functionality onto this core is crucial for modulating the physicochemical and biological properties of the resulting molecules. The derivatization of this compound provides a platform for accessing a vast chemical space of novel compounds.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a common objective in medicinal chemistry, and numerous methods have been developed to achieve this. nih.govresearchgate.net These methods often involve the reaction of amidoximes with various carbonyl compounds. researchgate.net The derivatives obtained from this compound can be further modified to introduce additional functional groups, thereby expanding the structural diversity of the resulting library of compounds. The exploration of new synthetic routes to functionalized 1,2,4-oxadiazoles continues to be an important area of research. acs.org

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,2,4-oxadiazole-3-carbonyl azide (B81097), ¹H and ¹³C NMR spectroscopy are essential for confirming the presence and chemical environment of the constituent atoms.

While specific experimental data for 1,2,4-oxadiazole-3-carbonyl azide is not widely published, computational predictions and data from analogous structures provide valuable insights. vulcanchem.com In the ¹H NMR spectrum, the proton on the C5 position of the 1,2,4-oxadiazole (B8745197) ring is expected to appear in the downfield region, typically between δ 8.5–9.5 ppm. vulcanchem.com This significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen and oxygen atoms within the heterocyclic ring.

In the ¹³C NMR spectrum, the carbon atoms of the 1,2,4-oxadiazole ring and the carbonyl group exhibit characteristic chemical shifts. The C3 and C5 carbons of the 1,2,4-oxadiazole ring are typically found in the range of δ 150-175 ppm. ijpcbs.comscispace.com Specifically, the carbonyl carbon of the acyl azide group is predicted to resonate around δ 160–170 ppm. vulcanchem.com The chemical shifts of various 1,2,4-oxadiazole derivatives have been reported, providing a comparative basis for the expected values in this compound. ijpcbs.comscispace.comnih.gov

Table 1: Predicted and Comparative NMR Data for 1,2,4-Oxadiazole Derivatives

Nucleus Functional Group Predicted/Reported Chemical Shift (ppm)
¹H C5-H of 1,2,4-oxadiazole 8.5 - 9.5 vulcanchem.com
¹³C C3 of 1,2,4-oxadiazole 150 - 175 ijpcbs.comscispace.com
¹³C C5 of 1,2,4-oxadiazole 150 - 175 ijpcbs.comscispace.com
¹³C Carbonyl (C=O) 160 - 170 vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for confirming the presence of the azide and carbonyl functionalities.

The most prominent and diagnostic absorption band for the acyl azide group is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) group, which is expected to appear in the region of 2100–2200 cm⁻¹. vulcanchem.com Additionally, a strong absorption band for the carbonyl (C=O) group stretching vibration should be observed around 1700 cm⁻¹. vulcanchem.com The exact position of these bands can be influenced by the electronic environment of the 1,2,4-oxadiazole ring. The IR spectra of various 1,2,4-oxadiazole derivatives also show characteristic absorptions for the C=N and C-O-C stretching vibrations of the heterocyclic ring. ijpcbs.comresearchgate.net

Table 2: Predicted and Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Predicted/Characteristic Frequency (cm⁻¹)
Azide (N₃) Asymmetric Stretch 2100 - 2200 vulcanchem.com
Carbonyl (C=O) Stretch ~1700 vulcanchem.com
C=N (Oxadiazole) Stretch 1600 - 1650 ijpcbs.comresearchgate.net
C-O-C (Oxadiazole) Stretch 1000 - 1200 ijpcbs.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₃HN₅O₂, the expected molecular weight is approximately 139.07 g/mol . vulcanchem.com

Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected. The fragmentation pattern of acyl azides is often characterized by the loss of a nitrogen molecule (N₂) to form an acyl nitrene intermediate, which can then undergo further rearrangements. nih.govresearchgate.netacs.org Therefore, a significant fragment ion at [M-28]⁺ would be anticipated. The fragmentation of the 1,2,4-oxadiazole ring itself can also occur, leading to various smaller fragment ions. The study of the mass spectra of other 1,2,4-oxadiazole derivatives can provide a basis for predicting the fragmentation pathways. ijpcbs.comnih.gov

Table 3: Predicted Molecular Ion and Key Fragments in Mass Spectrometry

Ion m/z (predicted) Description
[M]⁺ ~139 Molecular Ion
[M-N₂]⁺ ~111 Loss of nitrogen from azide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of existing crystal structures of other 1,2,4-oxadiazole derivatives offers valuable insights into the expected geometry of the heterocyclic ring. rsc.orgresearchgate.netnih.govresearchgate.net

The 1,2,4-oxadiazole ring is known to be planar. researchgate.net The bond lengths and angles within the ring are consistent with its heterocyclic aromatic character. The geometry around the carbonyl carbon is expected to be trigonal planar. The azide group is linear. In the solid state, intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking of the oxadiazole rings could influence the crystal packing. researchgate.net

Table 4: Typical Bond Geometries in 1,2,4-Oxadiazole Derivatives

Parameter Description Expected Value/Feature
Ring Geometry Planarity of the 1,2,4-oxadiazole ring Planar researchgate.net
Carbonyl Geometry Geometry around C=O Trigonal Planar
Azide Geometry Geometry of the N₃ group Linear
Intermolecular Forces Potential interactions in solid state π-π stacking researchgate.net

Theoretical and Computational Studies

Quantum Mechanical Calculations on Stability and Electronic Structure

Table 1: Calculated Electronic Properties of Oxadiazole Isomers Data based on the parent oxadiazole rings from comparative studies.

Isomer Hardness (η) (eV) Softness (S) (eV) Electronegativity (χ) (eV) Reference
1,2,4-Oxadiazole (B8745197) 0.1241 8.058 -0.1837 scirp.orgresearchgate.net
1,2,5-Oxadiazole 0.1259 7.942 -0.2114 scirp.orgresearchgate.net
1,3,4-Oxadiazole 0.1327 7.535 -0.1774 scirp.orgresearchgate.net

This interactive table provides calculated electronic property data for different oxadiazole isomers based on computational studies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a principal computational tool for investigating the properties of heterocyclic compounds like 1,2,4-oxadiazoles. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, have been employed to determine various molecular properties. scirp.orgscirp.org These studies provide data on global reactivity descriptors such as hardness (η), softness (S), and electronegativity (χ), which are derived from the HOMO and LUMO energies. scirp.org

For the 1,2,4-oxadiazole ring, DFT calculations confirm its electronic characteristics and relative stability compared to its isomers. scirp.orgresearchgate.net When applying this context to 1,2,4-oxadiazole-3-carbonyl azide (B81097), DFT would be the method of choice to optimize its geometry, calculate its vibrational frequencies, and determine the electronic influence of the carbonyl azide group on the oxadiazole ring. The entire ring system is known to have electron-withdrawing properties, which in turn affects the reactivity of its substituents. researchgate.netresearchgate.net DFT studies on other substituted 1,2,4-oxadiazoles have been used to rationalize structure-activity relationships and reaction mechanisms. nih.gov

Mechanistic Computational Investigations of Reaction Pathways

The most significant reaction pathway for 1,2,4-oxadiazole-3-carbonyl azide is the Curtius rearrangement. This reaction involves the thermal or photochemical decomposition of a carbonyl azide (also known as an acyl azide) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org Computational studies have been crucial in elucidating the mechanism of this rearrangement.

The primary mechanistic question is whether the reaction proceeds through a two-step pathway involving a discrete acyl nitrene intermediate or via a single, concerted step. researchgate.net

Stepwise Mechanism: Involves the initial loss of N₂ to form an acyl nitrene (RC(O)N), which then rearranges to the isocyanate (R-N=C=O).

Concerted Mechanism: Involves a transition state where the R-group migrates simultaneously with the expulsion of the nitrogen molecule, avoiding the formation of a nitrene intermediate.

While early theories postulated a nitrene intermediate, recent computational research, supported by thermodynamic calculations, indicates that the thermal Curtius rearrangement is typically a concerted process. wikipedia.org However, photochemical rearrangements may proceed through either pathway. researchgate.netrsc.org Computational investigations of various acyl azides show that the activation barriers for these pathways can be calculated to predict the favored mechanism. nih.gov For this compound, a computational study would be expected to show it undergoes this rearrangement to yield 3-isocyanato-1,2,4-oxadiazole.

Molecular Dynamics Simulations for Reactivity Prediction

There are no specific molecular dynamics (MD) simulations reported in the literature for predicting the intrinsic chemical reactivity of this compound. MD simulations are more commonly used to study the dynamic behavior of molecules over time, particularly for large systems like protein-ligand complexes. nih.gov For instance, MD simulations have been performed on other 1,2,4-oxadiazole derivatives to assess their stability and interactions within the binding sites of biological targets like enzymes. mdpi.com While these simulations are powerful for drug design, they are not the typical method for investigating the reaction mechanisms, such as the Curtius rearrangement, of small organic molecules. Such mechanistic questions are more commonly addressed with static quantum chemical methods like DFT.

Aromaticity Assessment of the 1,2,4-Oxadiazole Ring

The aromaticity of the 1,2,4-oxadiazole ring has been a subject of computational assessment. It is generally considered to be a heterocycle with low aromaticity. researchgate.netresearchgate.net This characteristic is a consequence of the presence of the weak O-N bond and the distribution of electrons within the five-membered ring. researchgate.net

Computational methods used to quantify aromaticity include the calculation of Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS). scirp.orgresearchgate.net NICS values, calculated at the center of the ring, are a popular magnetic criterion for aromaticity; negative values typically indicate aromatic character. researchgate.net Studies comparing oxadiazole isomers have calculated these indices to provide a quantitative measure of their aromatic nature. The low aromaticity contributes to the 1,2,4-oxadiazole ring's tendency to undergo rearrangements into more stable heterocyclic systems. researchgate.netresearchgate.net

Table 2: Calculated Aromaticity Indices for Oxadiazole Isomers Data based on the parent oxadiazole rings from comparative studies.

Isomer Aromatic Stabilization Energy (ASE) (kcal/mol) NICS (ppm) Reference
1,2,4-Oxadiazole 9.54 -5.70 scirp.orgresearchgate.net
1,2,5-Oxadiazole 6.05 -5.92 scirp.orgresearchgate.net
1,3,4-Oxadiazole 9.06 -5.84 scirp.orgresearchgate.net

This interactive table presents calculated aromaticity data for different oxadiazole isomers.

Future Research Directions

Development of Novel and Efficient Synthetic Protocols

The synthesis of 1,2,4-oxadiazole-3-carbonyl azide (B81097) is intrinsically linked to the formation of the 1,2,4-oxadiazole (B8745197) ring itself. While several methods exist for the synthesis of 1,2,4-oxadiazole derivatives, the development of protocols that are both novel and efficient remains a key area of future research. nih.govmdpi.com

Current synthetic strategies for the 1,2,4-oxadiazole ring primarily rely on two classical approaches: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govorganic-chemistry.org Innovations in these areas could lead to more efficient and safer syntheses of the target carbonyl azide.

Furthermore, the exploration of greener and more sustainable synthetic methods is a critical future direction. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. nih.gov

A key step in the synthesis of 1,2,4-oxadiazole-3-carbonyl azide is the conversion of a carboxylic acid or its derivative to the corresponding acyl azide. While established methods for this transformation exist, such as the reaction of acyl chlorides with sodium azide, future research could focus on developing milder and more efficient azidation reagents and conditions. raco.cat

Table 1: Potential Future Synthetic Approaches for this compound

ApproachDescriptionPotential Advantages
One-Pot Synthesis Combining the formation of the 1,2,4-oxadiazole ring and the introduction of the carbonyl azide functionality in a single reaction vessel.Reduced reaction time, simplified purification, and increased overall yield.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate the reaction rates for the formation of the 1,2,4-oxadiazole precursor.Faster reactions, higher yields, and often cleaner reaction profiles.
Flow Chemistry Employing continuous flow reactors for the synthesis, allowing for better control over reaction parameters and enhanced safety, especially when handling energetic intermediates like azides.Improved safety, scalability, and reproducibility.
Green Chemistry Approaches Utilizing eco-friendly solvents, catalysts, and reagents to minimize the environmental footprint of the synthesis.Reduced waste, lower toxicity, and improved sustainability.

Exploration of Unprecedented Chemical Transformations

The reactivity of this compound is dominated by the chemistry of the carbonyl azide group, which is known to undergo a variety of useful transformations. The most prominent of these is the Curtius rearrangement, a thermal or photochemical process that leads to the formation of an isocyanate with the loss of nitrogen gas. nih.govnih.govorganic-chemistry.orgwikipedia.org This isocyanate is a versatile intermediate that can be trapped with various nucleophiles to yield a range of important functional groups.

Future research should focus on exploring the full synthetic potential of the isocyanate derived from this compound. This includes its reaction with water to form 3-amino-1,2,4-oxadiazole, a potentially valuable building block for energetic materials and pharmaceuticals. wikipedia.org The reaction with alcohols would yield carbamates, while reaction with amines would produce urea (B33335) derivatives, opening up avenues for the synthesis of a diverse library of 1,2,4-oxadiazole-based compounds. nih.govnih.gov

Beyond the Curtius rearrangement, the photochemical reactivity of this compound is an area ripe for exploration. cdnsciencepub.comresearchgate.net The high-energy azide functional group can be activated by UV light, potentially leading to novel and unexpected chemical transformations. nih.gov The study of these photochemical reactions could unveil new synthetic methodologies and provide access to unique molecular architectures.

The 1,2,4-oxadiazole ring itself can also participate in various reactions, although it is generally considered a stable aromatic system. chim.it Research into the reactivity of the 1,2,4-oxadiazole ring in the context of the electron-withdrawing carbonyl azide substituent could reveal novel ring-opening or rearrangement reactions. researchgate.net

Table 2: Potential Chemical Transformations of this compound

Reaction TypeReagents/ConditionsProduct(s)Potential Applications
Curtius Rearrangement Heat or UV light1,2,4-Oxadiazol-3-yl isocyanateSynthesis of amines, carbamates, ureas, and other nitrogen-containing heterocycles.
Trapping of Isocyanate Water, Alcohols, Amines3-Amino-1,2,4-oxadiazole, Carbamates, UreasPrecursors for energetic materials, pharmaceuticals, and functional materials.
Photochemical Reactions UV lightNovel rearranged or fragmented productsDiscovery of new synthetic methods and unique molecular scaffolds.
Cycloaddition Reactions Dienes, DipolarophilesFused heterocyclic systemsSynthesis of complex heterocyclic compounds with potential biological or material applications.

Application in Material Science Research (e.g., Energetic Materials Precursors)

The presence of the nitrogen-rich azide group and the stable 1,2,4-oxadiazole ring makes this compound a highly promising precursor for the development of high-energy density materials (HEDMs). frontiersin.orgnih.govresearchgate.net The 1,2,4-oxadiazole moiety is known to contribute to the thermal stability and density of energetic compounds, while the azide group provides a significant positive heat of formation, a key characteristic of energetic materials. frontiersin.orgnih.govresearchgate.net

A primary application in this area is the use of this compound as a precursor to 3-amino-1,2,4-oxadiazole via the Curtius rearrangement. The resulting amino group can then be further functionalized, for example, through nitration to introduce nitro groups (-NO2), which are powerful energetic moieties. frontiersin.orgnih.gov The combination of the 1,2,4-oxadiazole ring with multiple nitro groups can lead to the formation of powerful and insensitive energetic materials. nih.govfrontiersin.orgnih.gov

Future research will focus on the synthesis and characterization of novel energetic materials derived from this compound. This will involve the systematic variation of the substituents on the 1,2,4-oxadiazole ring and the exploration of different energetic functional groups to fine-tune the properties of the resulting materials, such as detonation velocity, detonation pressure, and sensitivity to impact and friction. frontiersin.orgnih.gov

The development of energetic polymers and co-polymers incorporating the this compound unit is another exciting research direction. The azide group can be used as a reactive handle for polymerization or for cross-linking polymer chains, leading to the formation of energetic binders or plasticizers for explosive formulations. nih.gov

Table 3: Potential Energetic Materials Derived from this compound

Compound ClassSynthetic StrategyDesired Properties
Nitro-substituted 3-amino-1,2,4-oxadiazoles Curtius rearrangement followed by nitration of the resulting amino group.High density, high detonation performance, good thermal stability.
Energetic Salts Reaction of 3-amino-1,2,4-oxadiazole with energetic acids (e.g., nitric acid, perchloric acid).Reduced sensitivity, tailored energetic output.
Energetic Polymers Incorporation of the this compound monomer into polymer chains.High energy density, good mechanical properties, potential as energetic binders.
Azido-tetrazole Hybrids Combination of the 1,2,4-oxadiazole ring with other nitrogen-rich heterocycles like tetrazoles.Extremely high nitrogen content, leading to high heats of formation and gas generation upon decomposition.

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry offers a powerful tool for understanding the properties and reactivity of this compound and for guiding the design of new experiments. psu.edunih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecular structure, vibrational frequencies, and electronic properties of the molecule. psu.edunih.gov

A key area for future computational research is the in-depth study of the reaction mechanisms of the chemical transformations of this compound. For example, detailed computational modeling of the Curtius rearrangement can provide valuable insights into the transition state and the factors that influence the reaction rate and selectivity. rsc.org This understanding can then be used to optimize the reaction conditions for improved yields and purity.

Computational methods can also be used to predict the properties of potential energetic materials derived from this compound. frontiersin.orgnih.gov Parameters such as heat of formation, density, detonation velocity, and detonation pressure can be calculated, allowing for the in-silico screening of a large number of potential candidates before embarking on their synthesis. This can significantly accelerate the discovery of new and improved energetic materials.

Furthermore, advanced computational techniques like molecular dynamics simulations can be used to study the stability and sensitivity of energetic materials derived from this precursor. nih.gov These simulations can provide insights into the decomposition pathways and the factors that contribute to the material's sensitivity to external stimuli such as impact or friction.

Table 4: Future Directions in Computational Modeling of this compound

Computational MethodResearch FocusExpected Outcome
Density Functional Theory (DFT) Calculation of molecular structure, electronic properties, and spectroscopic data.Accurate prediction of molecular properties to aid in characterization and understanding of reactivity.
Transition State Theory Investigation of the reaction mechanisms of key transformations, such as the Curtius rearrangement.Detailed understanding of reaction pathways, enabling the optimization of reaction conditions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the bonding and electronic structure of the molecule and its derivatives.Insights into the stability and reactivity of the molecule based on its electronic properties.
Molecular Dynamics (MD) Simulations Simulation of the behavior of energetic materials derived from the precursor under various conditions.Prediction of material properties such as thermal stability, sensitivity, and decomposition mechanisms.
In Silico Screening Computational prediction of the properties of a large library of potential energetic materials.Rapid identification of promising candidates for synthesis and experimental evaluation.

Q & A

Basic: What are the key synthetic strategies for preparing 1,2,4-oxadiazole-3-carbonyl azide?

Answer:
The synthesis typically involves cyclization of precursor molecules, such as amidoximes or hydrazides, under specific conditions. For example:

  • Hydrazide Cyclization : Reacting carboxylic acid hydrazides with nitriles or cyanogen bromide in the presence of cyclodehydrogenating agents (e.g., POCl₃) forms the oxadiazole core .
  • Superacid-Mediated Reactions : Electrophilic activation in Brønsted superacids (e.g., CF₃SO₃H) enables functionalization of the oxadiazole ring, though yields depend on reaction temperature and base selection .
  • Safety Note : Azide-containing intermediates require careful handling due to potential explosivity. Use controlled temperatures and inert atmospheres.

Basic: How can researchers validate the structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and azide integration. For example, the carbonyl azide group shows distinct shifts at ~160–170 ppm (¹³C) .
  • X-Ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming regioselectivity in heterocyclic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for azide derivatives prone to decomposition .

Advanced: How can researchers optimize low yields in dehydrohalogenation steps during oxadiazole synthesis?

Answer:
Low yields in dehydrobromination (e.g., converting dibromo intermediates to acetylene derivatives) are often due to competing side reactions. Optimization strategies include:

  • Base Selection : Sodium amide (NaNH₂) in liquid ammonia at -70°C minimizes side reactions, achieving moderate yields (32–54%) .
  • Temperature Control : Higher temperatures (>-50°C) promote oligomerization; strict cryogenic conditions are essential .
  • Substituent Effects : Electron-withdrawing groups (e.g., para-bromophenyl) may hinder reactivity, necessitating alternative bases like LiN(i-Pr)₂ .

Advanced: What is the role of superelectrophilic activation in functionalizing 1,2,4-oxadiazoles?

Answer:
Superacids (e.g., CF₃SO₃H) protonate the oxadiazole ring, generating superelectrophilic intermediates that react with arenes or acetylene derivatives. Key considerations:

  • Mechanistic Insight : Protonation at the N-atom increases electrophilicity, enabling Friedel-Crafts-type alkylation or cycloaddition .
  • Substrate Compatibility : Electron-rich arenes (e.g., toluene) show higher reactivity, while steric hindrance from substituents (e.g., methyl groups) reduces yields .

Advanced: How should researchers address contradictory data in reaction outcomes or bioactivity studies?

Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Reaction Reproducibility : Standardize solvent purity, catalyst batch, and temperature gradients. For example, POCl₃-mediated cyclizations are sensitive to moisture .
  • Bioactivity Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and negative controls to minimize false positives .
  • Computational Validation : Molecular docking or DFT calculations can reconcile discrepancies between predicted and observed reactivities .

Advanced: What are the methodological challenges in evaluating the bioactivity of 1,2,4-oxadiazole derivatives?

Answer:

  • Target Selection : Prioritize structurally related targets (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) based on oxadiazole’s known affinity for enzyme active sites .
  • Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to determine IC₅₀/EC₅₀ values, accounting for azide group toxicity .
  • Metabolic Stability : Assess plasma stability via HPLC-MS to identify hydrolytic degradation pathways (e.g., azide reduction to amines) .

Table 1: Representative Reaction Conditions for Oxadiazole Synthesis

StepReagents/ConditionsYield (%)Key Reference
DibrominationBr₂ in CHCl₃, 0°C, 2 h60–85
DehydrobrominationNaNH₂/NH₃(liq.), -70°C, 4 h32–54
Hydrazide CyclizationPOCl₃, reflux, 15 h45–70

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.